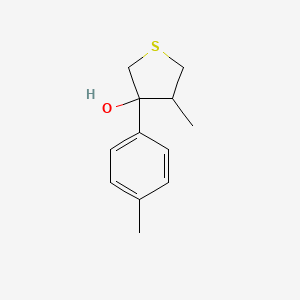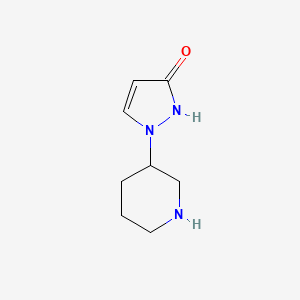
1-(Piperidin-3-yl)-1H-pyrazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-3-yl)-1H-pyrazol-3-ol is a heterocyclic compound that features both piperidine and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-piperidone with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Piperidin-3-yl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Piperidin-3-yl)-1H-pyrazol-3-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biochemical probes to study enzyme activities and protein interactions.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by forming stable complexes, thereby affecting metabolic pathways. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- 1-(Piperidin-4-yl)-1H-pyrazol-3-ol
- 1-(Piperidin-2-yl)-1H-pyrazol-3-ol
- 1-(Piperidin-3-yl)-1H-pyrazol-4-ol
Uniqueness: 1-(Piperidin-3-yl)-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in drug discovery and development.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-piperidin-3-yl-1H-pyrazol-5-one |
InChI |
InChI=1S/C8H13N3O/c12-8-3-5-11(10-8)7-2-1-4-9-6-7/h3,5,7,9H,1-2,4,6H2,(H,10,12) |
Clé InChI |
YPKXDVSRBYUIQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)N2C=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


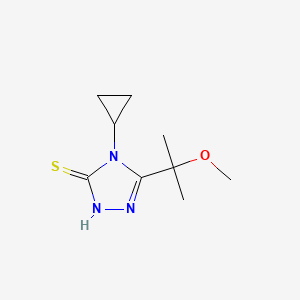
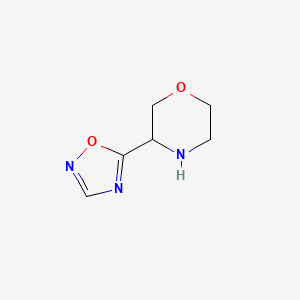
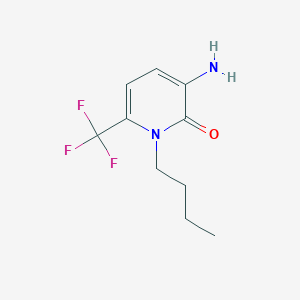
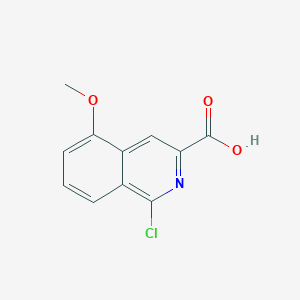
![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
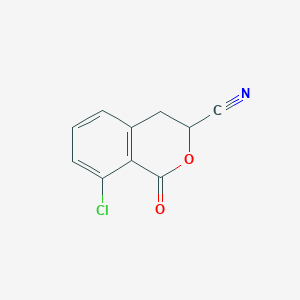
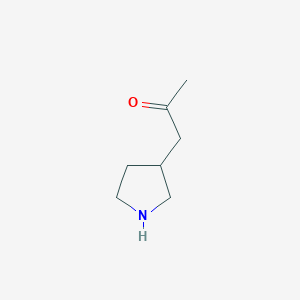


![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)
